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molecular formula C12H10O3S B8688975 2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]- CAS No. 56656-93-0

2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-

Cat. No. B8688975
M. Wt: 234.27 g/mol
InChI Key: RUIBKLCHSXVKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310092B1

Procedure details

To a solution of 2-bromo-5-furaldehyde (20.0 g, 114.29 mmol) in acetone (200 mL) was added 4-methoxybenzenethiol (15.5 mL, 125.75 mmol) and potassium carbonate (20 g). The reaction mixture was stirred at room temperature for 19 hours, and then filtered and concentrated on a rotary evaporator. The solid obtained was recrystallized from hexanes (300 mL) and ethyl acetate (50 mL) to give yellowish crystals (24.50 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:3][C:4]([CH:7]=[O:8])=[CH:5][CH:6]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([SH:17])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:2]2[O:3][C:4]([CH:7]=[O:8])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1OC(=CC1)C=O
Name
Quantity
15.5 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes (300 mL) and ethyl acetate (50 mL)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC=1OC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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